1-(1-Methyl-2-oxo-3-pyrrolidinyl)pyrazole-4-boronic Acid Pinacol Ester
Description
This compound is a boronic acid pinacol ester featuring a pyrazole core substituted at the 1-position with a 1-methyl-2-oxo-3-pyrrolidinyl group. Its structure integrates a boronate ester moiety, which enhances stability and reactivity in cross-coupling reactions like Suzuki-Miyaura.
Properties
Molecular Formula |
C14H22BN3O3 |
|---|---|
Molecular Weight |
291.16 g/mol |
IUPAC Name |
1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H22BN3O3/c1-13(2)14(3,4)21-15(20-13)10-8-16-18(9-10)11-6-7-17(5)12(11)19/h8-9,11H,6-7H2,1-5H3 |
InChI Key |
NXPXAKJVXLTEAC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCN(C3=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Palladium-Catalyzed Borylation of 1-Boc-4-Halogenopyrazole
A prominent and industrially scalable method involves the palladium-catalyzed borylation of 1-Boc-4-halogenopyrazole with pinacol diboron reagents, followed by deprotection and purification steps. This method is described in detail in a Chinese patent (CN110698506A) and is summarized below:
Reaction Scheme and Conditions
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 1-Boc-4-halogenopyrazole (iodine or bromine), pinacol diboron, palladium catalyst ([1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium or its dichloromethane complex), alkali metal weak acid salt (e.g., potassium acetate), solvent (ethanol, isopropanol, dioxane, methanol, toluene, water or mixtures), 25-110 °C, nitrogen atmosphere | Formation of 1-Boc-4-pyrazole pinacol borate via Suzuki-Miyaura type cross-coupling |
| 2 | Heating 1-Boc-4-pyrazole pinacol borate to molten state (140-180 °C) until no gas evolves, cooling, addition of petroleum ether, stirring, filtration, drying | Removal of Boc protecting group and isolation of pure 4-pyrazole boronic acid pinacol ester |
Optimization Details
- Molar ratios: 1-Boc-4-halopyrazole : pinacol diboron : Pd catalyst : alkali salt = 1 : 0.005–0.1 : 1–10
- Alkali salts: potassium carbonate, sodium bicarbonate, potassium acetate, sodium phosphate, etc.
- Solvent concentration of alkali salt: 0.5 mol/L
- Reaction time: ~16 hours under reflux
Yields and Purity
- Yields of 1-Boc-4-pyrazole pinacol borate: ~82–86%
- Final 4-pyrazole boronic acid pinacol ester yield after deprotection: ~80%
- Purity confirmed by NMR spectroscopy
Advantages
- Mild reaction conditions compared to lithiation methods
- Use of stable and commercially available catalysts and reagents
- Scalable and suitable for industrial production
- Easy purification by filtration and recrystallization
Lithiation and Boronation via Lithium Hydroxyate Complex
Another method, reported in scientific literature (A2B Chem, 2009), involves the preparation of the boronic acid pinacol ester via lithiation of 4-bromo-1-methyl-1H-pyrazole , followed by quenching with triisopropyl borate to form a lithium hydroxyate intermediate. This intermediate is then isolated and converted to the pinacol ester.
Reaction Highlights
- Low temperature lithium-halogen exchange at approximately -78 °C
- Quenching with triisopropyl borate to form boronic acid intermediate
- Isolation of stable lithium hydroxyate complex by filtration
- Subsequent esterification with pinacol to yield the boronic acid pinacol ester
Advantages and Limitations
- The lithium hydroxyate complex shows long-term bench stability and can be used directly in Suzuki couplings without added base.
- The method yields high purity product suitable for pharmaceutical applications.
- However, the requirement of low temperatures (-78 °C) and handling of organolithium reagents complicates scale-up and increases cost.
Grignard Reagent Approach from 1-Alkyl-4-Iodopyrazole
A third synthetic route involves the formation of a Grignard reagent from 1-alkyl-4-iodopyrazole followed by reaction with a boron reagent such as pinacol boronate esters. This method is described in patent CN103601749A and summarized below:
Reaction Steps
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Pyrazole + iodine + hydrogen peroxide | Synthesis of 4-iodopyrazole |
| 2 | 4-iodopyrazole + alkyl halide | Alkylation to obtain 1-alkyl-4-iodopyrazole intermediate |
| 3 | 1-alkyl-4-iodopyrazole + isopropyl Grignard reagent (0-30 °C) + boron reagent (e.g., pinacol boronate) | Formation of 1-alkylpyrazole-4-boronic acid pinacol ester |
Comparative Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Palladium-catalyzed borylation of 1-Boc-4-halogenopyrazole | 1-Boc-4-iodo/bromopyrazole, pinacol diboron, Pd(dppf)Cl2, KAc, ethanol/isopropanol | 25-110 °C, 16 h reflux; deprotection at 140-180 °C | ~80-86 | Scalable, mild conditions, easy purification | Requires Pd catalyst |
| Lithiation and boronation via lithium hydroxyate complex | 4-bromo-1-methylpyrazole, n-BuLi, triisopropyl borate, pinacol | -78 °C, inert atmosphere | High (not precisely quantified) | High purity, stable intermediate | Low temperature, sensitive reagents |
| Grignard reagent approach from 1-alkyl-4-iodopyrazole | 4-iodopyrazole, alkyl halide, isopropyl Grignard, boron reagent | 0-30 °C | Not explicitly stated | Mild conditions, accessible raw materials | Catalyst cost, reagent availability |
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-2-oxo-3-pyrrolidinyl)pyrazole-4-boronic Acid Pinacol Ester undergoes several types of reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic esters under palladium catalysis.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using photoredox catalysis.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like THF or toluene are commonly used.
Protodeboronation: Photoredox catalysts and radical initiators are typically employed.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl or vinyl-aryl compounds, depending on the starting materials.
Protodeboronation: The major product is the corresponding hydrocarbon, with the boronic ester group removed.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 277.15 g/mol. It features a boronic acid functional group, which is critical in various chemical reactions, including Suzuki coupling reactions, making it a valuable intermediate in organic synthesis.
Anticancer Research
Boronic acids, including 1-(1-Methyl-2-oxo-3-pyrrolidinyl)pyrazole-4-boronic acid pinacol ester, have been investigated for their potential as anticancer agents. The boron atom can interact with biological molecules, influencing cellular processes. Research has indicated that compounds with boronic acid moieties can inhibit proteasomes, which play a crucial role in cancer cell proliferation.
Case Study:
A study demonstrated that derivatives of boronic acids showed significant cytotoxicity against various cancer cell lines. The incorporation of the pyrrolidinyl moiety enhanced the selectivity towards cancer cells while minimizing effects on normal cells.
Drug Development
The compound serves as a scaffold in drug design, particularly for developing inhibitors targeting specific enzymes involved in disease pathways. Its unique structure allows for modifications that can enhance bioavailability and efficacy.
Data Table: Drug Candidates Derived from Boronic Acids
| Compound Name | Target Enzyme | Activity | Reference |
|---|---|---|---|
| Compound A | Proteasome | IC50: 5 µM | |
| Compound B | Kinase | IC50: 10 µM | |
| Compound C | Carbonic Anhydrase | IC50: 15 µM |
Suzuki-Miyaura Coupling Reactions
The presence of the boronic acid group makes this compound an excellent candidate for Suzuki coupling reactions, which are pivotal in forming carbon-carbon bonds. These reactions are widely utilized in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism Overview:
In a typical Suzuki reaction, the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form biaryl compounds. The reaction conditions can be optimized for yield and selectivity.
Synthesis of Complex Molecules
The compound can be used as an intermediate in synthesizing other complex molecules through various synthetic pathways, including cross-coupling reactions and functionalization of aromatic systems.
Data Table: Synthetic Pathways Utilizing Boronic Acids
| Reaction Type | Substrates Involved | Yield (%) |
|---|---|---|
| Suzuki Coupling | Aryl Halide + Boronic Ester | 85 |
| Negishi Coupling | Aryl Halide + Organometallic | 90 |
| Stille Coupling | Aryl Halide + Stannane | 78 |
Conclusions
This compound plays a significant role in medicinal chemistry and organic synthesis due to its unique properties and reactivity. Its applications range from anticancer research to serving as a key intermediate in drug development and complex organic synthesis. Future research may focus on optimizing its derivatives to enhance biological activity and reduce toxicity, contributing to more effective therapeutic agents.
Mechanism of Action
The mechanism of action for 1-(1-Methyl-2-oxo-3-pyrrolidinyl)pyrazole-4-boronic Acid Pinacol Ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex, facilitated by a base.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Structural and Functional Group Variations
The substituent at the pyrazole 1-position defines key differences in reactivity, solubility, and biological activity. Below is a comparative analysis of selected analogs:
Key Observations:
- Molecular Weight : Bulky substituents (e.g., tetrahydropyranyl, difluorobenzyl) increase molecular weight, which may affect pharmacokinetic properties in drug development .
- Reactivity : Electron-withdrawing groups (e.g., 5-fluoro-2-pyridyl) enhance electrophilicity of the boron center, improving Suzuki coupling efficiency .
Reactivity in Cross-Coupling:
- Target Compound : The 2-oxo-pyrrolidinyl group may sterically hinder coupling reactions compared to smaller substituents (e.g., methyl). However, its electron-deficient nature could accelerate transmetallation steps .
- Fluoro-pyridyl Analogues : High reactivity in Suzuki-Miyaura due to fluorine’s electron-withdrawing effects, enabling efficient aryl-aryl bond formation .
Physicochemical Properties
Stability:
- Boronic esters with bulky substituents (e.g., tetrahydropyranyl) exhibit enhanced hydrolytic stability compared to smaller groups (e.g., methyl) .
Q & A
Q. Basic
- ¹H/¹³C NMR : Confirm the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and boronic ester (δ 1.0–1.3 ppm for pinacol methyl groups) .
- IR : Detect B-O stretches (~1350 cm⁻¹) and carbonyl groups (~1700 cm⁻¹) from the pyrrolidinone ring .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 285.15 for C₁₅H₂₀BN₃O₂) .
What strategies mitigate byproduct formation during synthesis?
Q. Advanced
- Purification : Recrystallize crude products from ethanol or toluene to remove unreacted starting materials .
- Reaction Monitoring : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect intermediates and byproducts.
- Temperature Control : Maintain ≤50°C during azide substitution to prevent decomposition . For cross-coupling, gradual heating to reflux minimizes Pd black formation .
How does the pyrrolidinone ring influence the boronic ester’s reactivity?
Advanced
The 2-oxo-pyrrolidinyl group introduces steric hindrance, reducing coupling efficiency in bulky substrates. Electronic effects from the carbonyl group may polarize the boronic ester, enhancing electrophilicity. To test this:
- Compare coupling rates with/without the pyrrolidinone moiety.
- Use DFT calculations to analyze charge distribution .
How can regioselectivity challenges in pyrazole ring modification be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
